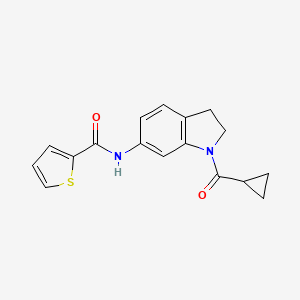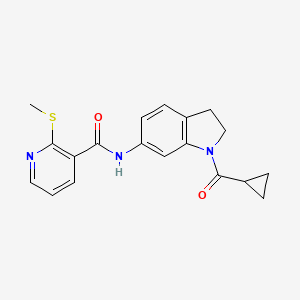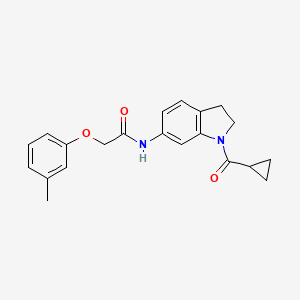
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-methoxyphenyl)acetamide, otherwise known as 6-Methoxyindanone, is a compound that has a wide range of uses in both scientific research and laboratory experiments. This compound is a derivative of indanone and is used in the synthesis of a variety of compounds. 6-Methoxyindanone is a versatile compound due to its ability to form a variety of derivatives, which can be used for a variety of purposes.
Wirkmechanismus
6-Methoxyindanone acts as a proton donor in the synthesis of various compounds. This is due to the presence of the acetyl group, which is capable of donating a proton to the reaction mixture. This proton donation is responsible for the formation of the desired product.
Biochemical and Physiological Effects
6-Methoxyindanone is known to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, 6-Methoxyindanone has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxyindanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, 6-Methoxyindanone is also known to be toxic and can cause irritation to the skin and eyes. Therefore, it is important to use protective equipment when handling this compound.
Zukünftige Richtungen
The use of 6-Methoxyindanone in scientific research and laboratory experiments is expected to continue to grow as more of its potential applications are explored. Some potential future directions include the use of 6-Methoxyindanone in the synthesis of new compounds, such as metal-containing complexes and heterocyclic compounds. In addition, 6-Methoxyindanone could be used to develop new pharmaceuticals and agrochemicals. Furthermore, the use of 6-Methoxyindanone in the synthesis of organic compounds could lead to the development of new materials with improved properties. Finally, further research into the biochemical and physiological effects of 6-Methoxyindanone could lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 6-Methoxyindanone can be achieved through two main methods. The first is an acid-catalyzed reaction between indanone and 3-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The second method involves the reaction of a Grignard reagent with indanone. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
6-Methoxyindanone has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including organic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as indoles and quinolines. In addition, 6-Methoxyindanone has been used in the synthesis of a variety of metal-containing compounds, such as nickel and cobalt complexes.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-10-9-15-5-6-16(12-18(15)21)20-19(23)11-14-3-7-17(24-2)8-4-14/h3-8,12H,9-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMRENTXFGHXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














